molecular formula C10H14N2O4 B1297259 diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate CAS No. 65611-53-2

diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate

Cat. No.: B1297259
CAS No.: 65611-53-2
M. Wt: 226.23 g/mol
InChI Key: YJQMMRDTIAPJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of two ester groups at the 4 and 5 positions of the imidazole ring, along with a methyl group at the 2 position. The molecular formula of this compound is C10H14N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl oxalate with 2-methylimidazole in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced imidazole derivatives.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different substituted imidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while substitution reactions can produce a variety of substituted imidazoles.

Scientific Research Applications

Diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including catalysts and dyes.

Mechanism of Action

The mechanism of action of diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups and the imidazole ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Diethyl 1H-imidazole-4,5-dicarboxylate: Similar structure but lacks the methyl group at the 2 position.

    Dimethyl 4,5-imidazole-dicarboxylate: Similar ester groups but with methyl instead of ethyl groups.

    Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate: Similar structure but with a propyl group at the 2 position.

Uniqueness: Diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate is unique due to the presence of the methyl group at the 2 position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.

Properties

IUPAC Name

diethyl 2-methyl-1H-imidazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-4-15-9(13)7-8(10(14)16-5-2)12-6(3)11-7/h4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQMMRDTIAPJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349567
Record name ST4058398
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65611-53-2
Record name ST4058398
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.